![molecular formula C13H14FN7O B2963693 5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 2097937-34-1](/img/structure/B2963693.png)

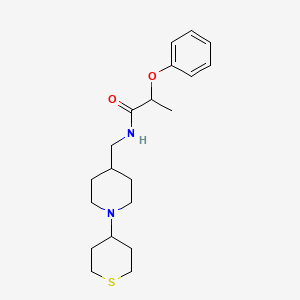

5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Chemical Reactions Analysis

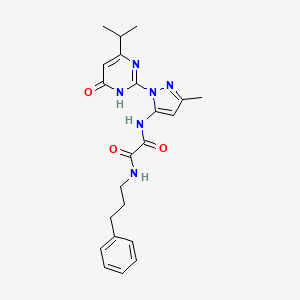

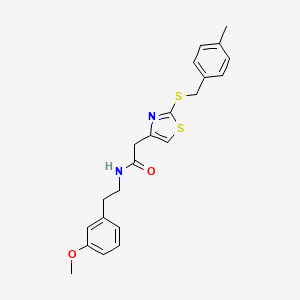

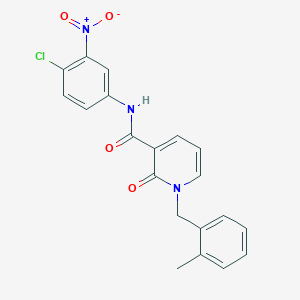

This compound has been synthesized and evaluated for its activities to inhibit TRKA . Among the synthesized derivatives, one compound showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .Physical And Chemical Properties Analysis

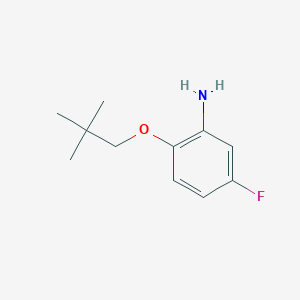

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and solubility in DMSO .Applications De Recherche Scientifique

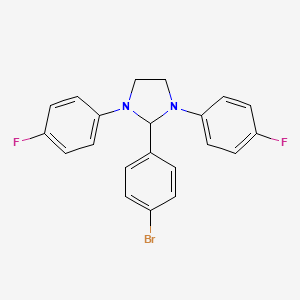

Synthesis and Antimicrobial Activity

A study by Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The derivatives exhibited good to moderate activity against various microbial strains, highlighting the potential of such compounds in antimicrobial research (Bayrak et al., 2009).

Design and Evaluation for Antimicrobial and Antitubercular Activities

Desai et al. (2016) adopted a rational approach to synthesize fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, demonstrating potent antibacterial and antifungal activities. The study also included molecular docking to understand the structure-activity relationship, indicating these derivatives could serve as leads for further development in antimicrobial and antitubercular therapies (Desai et al., 2016).

Antimycobacterial Activity

Research by Sutherland et al. (2022) on pyrazolo[1,5-a]pyrimidines revealed their potent inhibition against mycobacterial ATP synthase, suggesting their utility in treating Mycobacterium tuberculosis infections. This work provides insights into the design and synthesis of novel inhibitors with potential applications in tuberculosis therapy (Sutherland et al., 2022).

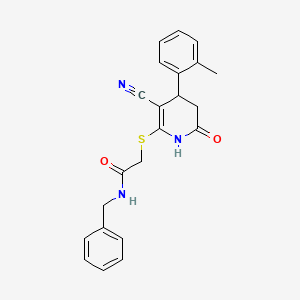

Novel Anti-Lung Cancer Activity

A study by Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, demonstrating significant anti-lung cancer activity. This research opens avenues for developing new cancer therapeutic agents based on the structural motif of the compound (Hammam et al., 2005).

Anticancer Agents Development

Bommera et al. (2021) synthesized 1,2,4-oxadiazole linked 5-fluorouracil derivatives and evaluated their anticancer activity against several human cancer cell lines. The derivatives showed promising anticancer activity, underscoring the therapeutic potential of such compounds in cancer treatment (Bommera et al., 2021).

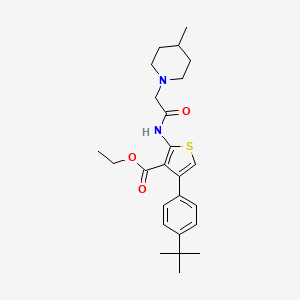

Mécanisme D'action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition is a promising strategy for cancer treatment .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division . The compound’s interaction with CDKs results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDKs . CDKs are crucial enzymes in this pathway, controlling cell growth, differentiation, migration, and metabolism . By inhibiting CDKs, the compound disrupts the normal functioning of this pathway, leading to the arrest of cell division .

Pharmacokinetics

The compound’s potent inhibitory activity against cdks and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme properties .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound also induces apoptosis within cells .

Orientations Futures

Propriétés

IUPAC Name |

5-[4-fluoro-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN7O/c1-7-18-13(22-19-7)10-3-8(14)5-21(10)12-9-4-17-20(2)11(9)15-6-16-12/h4,6,8,10H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLYYFJDADIVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CC(CN2C3=NC=NC4=C3C=NN4C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)

![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)